ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate
Description
Ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. Key structural elements include:
- A 1-(4-chlorophenyl) substituent at position 1 of the pyrazolopyrimidine ring.
- A thioether (-S-) linkage at position 6, connecting the core to a 2-methylpropanoate ethyl ester group.
Properties
IUPAC Name |
ethyl 2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-4-25-15(24)17(2,3)26-16-20-13-12(14(23)21-16)9-19-22(13)11-7-5-10(18)6-8-11/h5-9H,4H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBWBGYKPNZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This class has gained significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives are known for their potent anticancer activity, primarily through the inhibition of various protein kinases involved in cancer cell proliferation. The compound has shown promising results in several studies.
The anticancer effects are attributed to:
- Inhibition of Eukaryotic Protein Kinases : These compounds interfere with signaling pathways that promote cell division and survival in cancer cells.
- Induction of Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
Case Studies
-
Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including HepG2 (human liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values were reported as follows:
- HepG2 : 2.5 µM
- MCF-7 : 1.8 µM
- A549 : 3.0 µM
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 2.5 |
| MCF-7 | 1.8 |
| A549 | 3.0 |
- Mechanistic Insights : Further studies indicated that the compound caused cell cycle arrest at the G2/M phase and increased levels of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2 in treated cells .
Antimicrobial Activity
Emerging research has also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains.
Antibacterial Properties
The compound was evaluated against Gram-positive and Gram-negative bacteria, showing notable antibacterial activity:
- Staphylococcus aureus : Inhibition observed at concentrations as low as 10 µg/mL.
- Escherichia coli : Effective at concentrations around 15 µg/mL.
These findings suggest that this compound may serve as a dual-action agent with both anticancer and antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature.
Table 1: Structural and Functional Comparison of Pyrazolopyrimidinone Derivatives
Key Observations
Core Modifications: The target compound shares the pyrazolopyrimidinone core with HS38, HS43, and others, but differs in substituents. The 4-chlorophenyl group at position 1 may enhance lipophilicity compared to HS38’s 3-chlorophenyl or HS43’s hydroxyl-containing analogs .
Position 6 Substituents :
- Thioether vs. Oxygen/Amide Links : The thioether in the target compound likely increases resistance to hydrolysis compared to oxygen-linked analogs (e.g., phenacyl ketones in ) but may reduce solubility relative to HS43’s hydroxyethyl group .
- Ester vs. Amide : The ethyl ester in the target compound is more labile under physiological conditions than HS38’s amide, suggesting shorter half-life but easier prodrug activation .
Physicochemical Properties: Lipophilicity: The 2-methylpropanoate ester contributes to higher logP (~3.5 estimated) compared to HS43 (logP ~2.1) due to the bulky ester group. Solubility: The ester may reduce aqueous solubility relative to hydroxyl or amide-containing analogs, posing formulation challenges .
Biological Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
